Intricatinol

Description

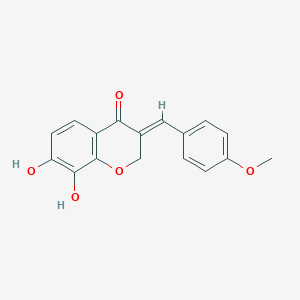

Structure

3D Structure

Properties

CAS No. |

124166-26-3 |

|---|---|

Molecular Formula |

C17H14O5 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

(3E)-7,8-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |

InChI |

InChI=1S/C17H14O5/c1-21-12-4-2-10(3-5-12)8-11-9-22-17-13(15(11)19)6-7-14(18)16(17)20/h2-8,18,20H,9H2,1H3/b11-8+ |

InChI Key |

VXIWIIHDWPBCIM-DHZHZOJOSA-N |

SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)O |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)O |

Synonyms |

4'-methoxy-7,8-dihydroxyhomoisoflavone intricatinol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Biogeographical Distribution

The presence of Intricatinol has been confirmed in a select number of plant species, primarily within the Fabaceae family. The distribution of these plants is specific to certain regions of the world.

Hoffmannseggia intricata

Intricatinol was first identified and isolated from Hoffmannseggia intricata, a desert plant. This species is native to Baja California, Mexico. The unique environmental conditions of this region likely contribute to the specific phytochemical profile of the plant, including the production of Intricatinol.

Caesalpinia digyna

Intricatinol is also a known phytoconstituent of Caesalpinia digyna. This large, scandent, prickly shrub is found across a wide geographical area. Its distribution includes India (in states such as Andhra Pradesh, Odisha, West Bengal, and Uttar Pradesh), Nepal, Sri Lanka, Myanmar, Indo-China, Malaysia, and Thailand ijpsonline.comscialert.net. The roots of Caesalpinia digyna have been a particular focus for the isolation of this compound ijpsonline.com.

Other Caesalpinia Species (e.g., C. welwitschiana, C. bonduc, C. crista)

While the genus Caesalpinia is rich in a variety of phytochemicals, including other flavonoids and diterpenes, the presence of Intricatinol in Caesalpinia welwitschiana, Caesalpinia bonduc, and Caesalpinia crista has not been documented in available scientific literature. Phytochemical analyses of C. bonduc have revealed the presence of isoflavones, steroidal saponins, and various other compounds ijnrd.orgphytojournal.com. Similarly, studies on C. crista have identified a range of constituents including flavonoids, tannins, and diterpenoids, but not Intricatinol ijpsonline.comglobalscitechocean.comijpsonline.comjapsonline.com.

Table 1: Botanical Sources of Intricatinol and Their Biogeographical Distribution

| Botanical Source | Family | Biogeographical Distribution |

| Hoffmannseggia intricata | Fabaceae | Baja California, Mexico |

| Caesalpinia digyna | Fabaceae | India, Nepal, Sri Lanka, Myanmar, Indo-China, Malaysia, Thailand |

Extraction and Purification Techniques from Plant Materials

The isolation of Intricatinol from its natural plant sources involves a multi-step process of extraction and purification. While specific protocols may vary slightly between laboratories, a general methodology can be outlined based on the successful isolation of closely related homoisoflavonoids from Caesalpinia digyna researchgate.netnih.gov.

The initial step typically involves the collection and processing of the relevant plant material, such as the roots of Caesalpinia digyna. The plant material is often dried and coarsely powdered to increase the surface area for efficient extraction.

A common extraction procedure begins with defatting the powdered plant material using a non-polar solvent like hexane. This step removes lipids and other non-polar compounds that could interfere with the subsequent isolation of the more polar Intricatinol.

Following defatting, the plant material is subjected to extraction with a polar solvent, frequently methanol (B129727). This is often carried out using methods such as maceration or Soxhlet extraction to ensure the thorough removal of the desired compounds from the plant matrix.

The resulting crude methanol extract is then concentrated, and subjected to liquid-liquid partitioning . This technique separates compounds based on their differential solubility in immiscible solvents. A typical partitioning scheme for isolating homoisoflavonoids involves dissolving the methanol extract in water and then sequentially partitioning it with solvents of increasing polarity, such as ethyl acetate (B1210297). Intricatinol, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction .

The final stage of purification involves chromatography . The ethyl acetate fraction, which contains a mixture of compounds, is subjected to one or more chromatographic techniques to isolate Intricatinol in its pure form. Column chromatography using silica (B1680970) gel or Sephadex is a common initial step, with the column being eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the target compound.

Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) . This technique offers high resolution and is capable of separating structurally similar compounds, yielding Intricatinol with a high degree of purity. The structure of the isolated compound is then confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 2: General Steps in the Extraction and Purification of Intricatinol

| Step | Technique | Purpose |

| Preparation | Drying and powdering of plant material | Increase surface area for extraction |

| Defatting | Extraction with a non-polar solvent (e.g., hexane) | Remove lipids and other non-polar impurities |

| Extraction | Extraction with a polar solvent (e.g., methanol) | Extract Intricatinol and other polar/moderately polar compounds |

| Partitioning | Liquid-liquid partitioning (e.g., with ethyl acetate) | Concentrate Intricatinol in a specific solvent fraction |

| Purification | Column chromatography, preparative HPLC | Isolate pure Intricatinol from the mixture |

| Identification | NMR, Mass Spectrometry | Confirm the chemical structure of the isolated compound |

Structural Elucidation and Conformational Analysis

The precise arrangement of atoms and bonds within the Intricatinol molecule has been determined through a suite of analytical methods.

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques have been instrumental in piecing together the structure of Intricatinol.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. In the case of Intricatinol, 1D NMR spectra provide initial information on the types of protons and carbons present. For instance, the ¹H NMR spectrum shows characteristic signals for aromatic protons, a methoxy (B1213986) group, and protons associated with the chromanone core. researchgate.net

Table 1: Representative NMR Spectral Data for Intricatinol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | [Data not available in search results] | [Data not available in search results] |

| C-2 | - | [Data not available in search results] |

| H-3 | [Data not available in search results] | [Data not available in search results] |

| C-3 | - | [Data not available in search results] |

| C-4 | - | [Data not available in search results] |

| H-5 | [Data not available in search results] | [Data not available in search results] |

| C-5 | - | [Data not available in search results] |

| H-6 | [Data not available in search results] | [Data not available in search results] |

| C-6 | - | [Data not available in search results] |

| C-7 | - | [Data not available in search results] |

| C-8 | - | [Data not available in search results] |

| H-2' | [Data not available in search results] | [Data not available in search results] |

| C-2' | - | [Data not available in search results] |

| H-3' | [Data not available in search results] | [Data not available in search results] |

| C-3' | - | [Data not available in search results] |

| C-4' | - | [Data not available in search results] |

| H-5' | [Data not available in search results] | [Data not available in search results] |

| C-5' | - | [Data not available in search results] |

| H-6' | [Data not available in search results] | [Data not available in search results] |

| C-6' | - | [Data not available in search results] |

| OCH₃ | [Data not available in search results] | [Data not available in search results] |

| OH | [Data not available in search results] | - |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Intricatinol, the molecular formula is C₁₇H₁₄O₅, corresponding to a molecular weight of approximately 298.29 g/mol . nih.gov In techniques like electrospray ionization (ESI-MS), the molecule is ionized, and the resulting molecular ion and its fragments are detected. rsc.orgnih.gov The fragmentation pattern, which shows the breakdown of the molecule into smaller charged pieces, offers valuable clues about its structure. libretexts.orgwikipedia.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. technologynetworks.com The resulting spectrum is characteristic of the electronic structure of the molecule. libretexts.org For Intricatinol, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π-π* transitions within its aromatic rings and conjugated system. While specific λmax values for Intricatinol were not detailed in the provided search results, this technique is a standard method for characterizing homoisoflavonoids.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of Intricatinol would exhibit characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the chromanone ring, carbon-carbon double bonds (C=C) of the aromatic rings, and carbon-oxygen (C-O) bonds of the ether and hydroxyl groups. researchgate.net These vibrational frequencies provide confirmatory evidence for the functional groups deduced from other spectroscopic methods.

Stereochemical Assignment Approaches

The determination of the absolute configuration of stereocenters in a molecule is a critical aspect of its structural elucidation. libretexts.orgwikipedia.org For homoisoflavonoids, this often involves techniques like circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. mdpi.com The sign and intensity of the CD spectrum can be related to the spatial arrangement of the atoms.

Another definitive method for determining stereochemistry is single-crystal X-ray crystallography. nih.govwikipedia.orglibretexts.org This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the positions of all atoms and thus the absolute configuration. nih.gov For Intricatinol, crystal structure data is available, confirming its stereochemistry. nih.gov

Conformational Analysis Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govdiva-portal.org These different arrangements are known as conformers. For a flexible molecule like Intricatinol, understanding its preferred conformation is important. Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to determine the relative energies of different conformers and identify the most stable, low-energy structures. auremn.org.brunicamp.br These theoretical studies, in conjunction with experimental data from techniques like NOESY, provide a comprehensive picture of the molecule's three-dimensional shape in solution. diva-portal.org

Chemical Synthesis and Derivative Chemistry

Synthetic Pathways and Strategies

A concise and effective total synthesis of intricatinol has been developed, starting from the readily available precursor, pyrogallol (B1678534). nih.gov This synthetic route is accomplished in three main steps. nih.govbiocrick.com The initial step involves the reaction of pyrogallol to form a chroman-4-one core, a key intermediate in the synthesis of many homoisoflavonoids. researchgate.net This is followed by a crucial step that introduces the benzylidene moiety at the C-3 position of the chroman-4-one skeleton. The final step involves demethylation to yield the desired intricatinol. The spectral data of the synthetically produced intricatinol have been shown to be in good agreement with those of the natural product, thus confirming its structure. nih.govbiocrick.com

The general strategy for synthesizing homoisoflavonoids like intricatinol often involves the construction of the chroman-4-one ring system followed by the introduction of the C-3 benzylidene group. researchgate.net This approach allows for flexibility in the substitution patterns on both the chroman ring and the benzylidene group, facilitating the creation of a diverse range of analogs.

Preparation of Synthetic Analogs and Related Homoisoflavonoids

The synthetic pathway established for intricatinol has been adapted to prepare a series of analogs and related homoisoflavonoids. nih.gov By using different substituted phenols and benzaldehydes as starting materials, researchers can systematically modify the structure of intricatinol. For instance, analogs with varying hydroxylation and methoxylation patterns on both the A and B rings have been synthesized to probe the influence of these functional groups on the molecule's properties. nih.govresearchgate.net

One notable synthetic analog is 7,8-dihydroxy-3-[(3,4-dihydroxyphenyl)methylene]chroman-4-one. nih.govbiocrick.com This compound shares the core structure of intricatinol but possesses a different substitution pattern. The synthesis of such analogs is instrumental in understanding the chemical features necessary for the biological activities observed for this class of compounds. The preparation of both E and Z isomers of homoisoflavonoids has also been explored, with photoisomerization being a method to convert the thermodynamically more stable E-isomers into the Z-isomers. researchgate.net This allows for the investigation of stereochemistry on biological activity.

Other related homoisoflavonoids that have been synthesized include 8-methoxybonducellin, which was synthesized as part of a study that led to the structural revision of the natural product initially named intricatin. nih.govbiocrick.com The synthesis of a variety of homoisoflavonoids, such as eucomin (B600394) and bonducellin, has also been reported, contributing to the library of available compounds for biological screening. jst.go.jpmdpi.com

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

Synthetic modifications of the intricatinol scaffold have been pivotal in elucidating its structure-activity relationships (SAR), particularly concerning its antioxidant and antimutagenic properties. By comparing the activity of intricatinol with its synthetic analogs, researchers have been able to identify key structural features that govern its biological effects.

A study by Siddaiah et al. (2007) provided significant insights into the SAR of intricatinol and its analogs as antioxidants. nih.gov The antioxidant activity of four synthesized homoisoflavonoids, including intricatinol and an analog, was evaluated using superoxide (B77818) (NBT) and DPPH free radical scavenging methods. nih.govbiocrick.com The results indicated that the synthetic analog 7,8-dihydroxy-3-[(3,4-dihydroxyphenyl)methylene]chroman-4-one displayed excellent activity in both assays, suggesting that the specific arrangement of hydroxyl groups is crucial for potent antioxidant effects. nih.govbiocrick.com

Furthermore, earlier studies on the antimutagenic activity of intricatinol highlighted its potential. thieme-connect.de SAR studies suggest that the hydroxyl groups on the homoisoflavonoid skeleton play a significant role in this activity. ijpbs.net The ability to synthetically modify intricatinol allows for a systematic investigation of how changes in substitution patterns affect its interaction with biological targets. For example, the presence and position of hydroxyl and methoxy (B1213986) groups can influence the molecule's ability to scavenge free radicals and inhibit the mutagenicity of certain compounds. thieme-connect.de

The development of synthetic strategies has also enabled the exploration of intricatinol's potential in other therapeutic areas. For instance, it has been investigated for its ability to enhance the anticancer activity of cisplatin (B142131). researchgate.netnih.gov Such studies rely on the availability of pure, synthetically derived intricatinol to ensure that the observed effects are attributable to the compound itself. The ability to create analogs further allows for the optimization of this synergistic effect. sci-hub.se

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Routes to Intricatinol

The biogenesis of Intricatinol is believed to originate from the well-established flavonoid biosynthetic pathway, which begins with the amino acid phenylalanine. This is converted to cinnamic acid and then to p-coumaroyl-CoA, a key intermediate. The core of the proposed pathway involves the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase, to form naringenin (B18129) chalcone.

From this point, the pathway diverges from that of common flavonoids. It is hypothesized that a one-carbon unit is added to an intermediate derived from the chalcone. Isotopic labeling studies on the homoisoflavonoid eucomin (B600394) have shown that this additional carbon is derived from methionine, which suggests a methylation reaction followed by rearrangement. rsc.orgrsc.org

A plausible sequence leading to the core structure of Intricatinol is as follows:

Formation of a Chalcone Precursor: The initial step is the formation of a chalcone, likely naringenin chalcone (4,2',4',6'-tetrahydroxychalcone), through the action of chalcone synthase.

Introduction of the Additional Carbon: The precise mechanism for the introduction of the C9 carbon (the benzylic carbon) is not fully understood. One leading hypothesis suggests the methylation of a chalcone intermediate, possibly at the α-position of the carbonyl group, followed by a rearrangement to form the 3-benzylchroman-4-one skeleton.

Hydroxylation and Methylation Events: The specific substitution pattern of Intricatinol (hydroxyl groups at positions 7 and 8, and a methoxy (B1213986) group at position 4') indicates a series of hydroxylation and methylation reactions. The order of these events is a subject of ongoing research. It is likely that specific hydroxylases and O-methyltransferases act on the homoisoflavonoid scaffold to produce the final structure. For Intricatinol, this would involve hydroxylation at the 7 and 8 positions of the A-ring and methylation at the 4' position of the B-ring.

The closely related compound, Intricatin (7,4'-dimethoxy-8-hydroxyhomoisoflavone), found in the same plant, suggests the presence of an O-methyltransferase capable of methylating the 7-hydroxyl group of Intricatinol or a precursor.

Enzymatic Mechanisms in Homoisoflavonoid Biosynthesis

The biosynthesis of Intricatinol relies on several key classes of enzymes that are common to flavonoid and isoflavonoid (B1168493) pathways, as well as likely specialized enzymes for the unique steps in homoisoflavonoid formation.

Chalcone Synthase (CHS): This is a pivotal enzyme at the entry point of the flavonoid pathway. nih.gov CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 chalcone backbone. nih.govresearchgate.net The activity of CHS is fundamental to the production of the necessary precursor for homoisoflavonoid biosynthesis.

Hydroxylases: Cytochrome P450-dependent monooxygenases are crucial for the hydroxylation patterns on the flavonoid rings. nih.gov For Intricatinol biosynthesis, specific hydroxylases are required to introduce hydroxyl groups at the C-7 and C-8 positions of the A-ring. Flavonoid 3'-hydroxylase (F3'H) is an example of an enzyme that hydroxylates the B-ring, though for Intricatinol, the B-ring hydroxylation at the 4' position is derived from p-coumaroyl-CoA. nih.govmdpi.comnih.gov

O-Methyltransferases (OMTs): The methoxy group at the 4'-position of Intricatinol is introduced by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.govnih.govmdpi.com These enzymes exhibit high regioselectivity, meaning they methylate specific hydroxyl groups on the flavonoid skeleton. nih.govresearchgate.net The presence of both Intricatinol and Intricatin in Hoffmanosseggia intricata points to the activity of at least one OMT that can methylate the 4'-hydroxyl group, and another that can act on the 7-hydroxyl group.

Reductases and Isomerases: While their specific roles in homoisoflavonoid biosynthesis are less clear, chalcone reductases (CHRs) and chalcone isomerases (CHIs) are important in other branches of the flavonoid pathway. jst.go.jpresearchgate.net It is possible that such enzymes are involved in modifications of the chalcone precursor before the addition of the extra carbon atom.

The following table summarizes the key enzymes likely involved in the biosynthesis of Intricatinol:

| Enzyme Class | Proposed Function in Intricatinol Biosynthesis | Precursor(s) | Product(s) |

| Chalcone Synthase (CHS) | Forms the C15 chalcone skeleton | p-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Hydroxylases | Introduce hydroxyl groups at C-7 and C-8 positions | Homoisoflavonoid precursor | 7,8-dihydroxylated intermediate |

| O-Methyltransferases (OMTs) | Adds a methyl group to the 4'-hydroxyl position | 4'-hydroxy homoisoflavonoid precursor | 4'-methoxy homoisoflavonoid (Intricatinol) |

Comparative Biosynthesis Across Plant Families

Homoisoflavonoids are not widespread in the plant kingdom, with their distribution largely restricted to a few plant families, primarily the Fabaceae and Asparagaceae. mdpi.comresearchgate.netnih.gov This limited distribution suggests that the genetic machinery for their biosynthesis evolved independently in these lineages or was lost in others.

Fabaceae (Legume Family): Hoffmanosseggia intricata, the source of Intricatinol, belongs to this family. The Fabaceae family is well-known for producing a vast array of flavonoids and isoflavonoids. The presence of homoisoflavonoids in genera such as Caesalpinia and Haematoxylum indicates that the biosynthetic machinery for the addition of the extra carbon atom to the chalcone scaffold is present in certain members of this family. mdpi.comresearchgate.net

Asparagaceae: This family is another major source of homoisoflavonoids, with compounds isolated from genera like Ophiopogon, Dracaena, and Scilla. mdpi.comresearchgate.net The structural diversity of homoisoflavonoids within this family suggests a rich enzymatic toolkit for tailoring the homoisoflavonoid core. The biosynthesis in this family is also presumed to proceed through a chalcone intermediate.

The table below provides a comparative overview of homoisoflavonoid presence in these key plant families.

| Plant Family | Key Genera with Homoisoflavonoids | Examples of Homoisoflavonoids |

| Fabaceae | Hoffmanosseggia, Caesalpinia, Haematoxylum | Intricatinol, Sappanone A, Brazilin |

| Asparagaceae | Ophiopogon, Dracaena, Scilla, Eucomis | Ophiopogonone A, Dracaenone, Scillascillin, Eucomin |

The convergent evolution of homoisoflavonoid biosynthesis in these distinct plant families is a topic of significant interest in plant biochemistry and evolution. While the fundamental building blocks and many of the enzymatic steps are shared with the general flavonoid pathway, the key innovation is the mechanism for the addition of the C9 carbon, which appears to have arisen in a limited number of plant lineages.

Biological Activities and Molecular Mechanisms

Anticancer Activity

Intricatinol has demonstrated notable anticancer potential, particularly in non-small cell lung carcinoma. researchgate.net Research has delved into its synergistic effects with conventional chemotherapy, its influence on programmed cell death, its impact on the cell cycle, and the signaling pathways it modulates.

Synergistic Modulations with Established Chemotherapeutics (e.g., Cisplatin)

Studies have shown that Intricatinol can synergistically enhance the anticancer activity of the widely used chemotherapeutic drug, cisplatin (B142131). researchgate.netnih.gov In human A549 lung adenocarcinoma cells, the combination of low doses of Intricatinol and cisplatin resulted in a synergistic effect, augmenting the cytotoxicity of cisplatin. researchgate.netsci-hub.se This suggests that Intricatinol could potentially be used to increase the efficacy of existing cancer treatments. sci-hub.se

Regulation of Apoptotic Pathways

Intricatinol has been found to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway. researchgate.net Treatment of A549 cells with Intricatinol, particularly in combination with cisplatin, led to several key apoptotic events. These include enhanced DNA fragmentation and a significant increase in the percentage of apoptotic cells. researchgate.netresearchgate.net

Further investigation into the molecular mechanisms revealed that the combination treatment alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis. researchgate.netresearchgate.net This is accompanied by a loss of mitochondrial membrane potential (Δψm) and the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net The released cytochrome c then activates the caspase cascade, leading to the cleavage of caspase-3 and Poly (ADP-ribose) polymerase 1 (PARP1), which are critical executioners of apoptosis. researchgate.netresearchgate.net

Impact on Cell Cycle Progression

Intricatinol's anticancer effects are also linked to its ability to disrupt the normal progression of the cell cycle in cancer cells. Analysis has shown that treatment with Intricatinol, especially in conjunction with cisplatin, leads to an increase in the sub-G1 cell population in A549 cells. researchgate.net The sub-G1 phase is indicative of apoptotic cells with fragmented DNA, reinforcing the compound's role in inducing apoptosis. nih.gov This disruption of the cell cycle is a crucial mechanism for inhibiting the uncontrolled proliferation of cancer cells. mdpi.com

Involvement of Intracellular Signaling Cascades (e.g., p38 MAPK/p53)

The anticancer activity of Intricatinol is mediated by its influence on specific intracellular signaling pathways. Research has highlighted the involvement of the p38 mitogen-activated protein kinase (MAPK) and p53 signaling axis. nih.goviitr.res.in Treatment with Intricatinol and cisplatin resulted in an increased expression of both total and phosphorylated forms of p53 and p38 MAPK. researchgate.net The p53 tumor suppressor protein plays a critical role in initiating apoptosis in response to cellular stress, such as DNA damage induced by chemotherapeutic agents. embopress.orgmdpi.com The activation of the p38 MAPK pathway is also known to be involved in stress-induced apoptosis. nih.gov The synergistic effect of Intricatinol and cisplatin on A549 cells is thus mediated through the activation of this p38 MAPK/p53 signaling pathway. researchgate.net

Selective Cytotoxicity in Neoplastic Cell Lines vs. Normal Cells

A significant finding in the study of Intricatinol is its selective cytotoxicity towards cancer cells. While Intricatinol, alone and in combination with cisplatin, showed significant cytotoxic effects on human A549 lung cancer cells, it did not induce significant cell death in normal primary mouse embryonic fibroblasts (MEFs). researchgate.netnih.govresearchgate.net Furthermore, no synergistic or additive cytotoxic effect was observed when MEFs were treated with the combination of Intricatinol and cisplatin under the same conditions. researchgate.net This selective action against neoplastic cells while sparing normal cells is a highly desirable characteristic for an anticancer agent, suggesting a potential for reduced side effects. oncotarget.comnih.gov

Antimutagenic Activity

In addition to its anticancer properties, Intricatinol has been identified as a potent antimutagenic agent. nih.gov It has demonstrated the ability to inhibit the mutagenicity induced by various chemical mutagens. acs.org

In studies using the Salmonella typhimurium model, Intricatinol displayed significant inhibitory activity against the mutagenicity of 2-aminoanthracene (B165279) (2AN) in strain TA98. nih.govacs.org Notably, Intricatinol was found to be much more active than its related compound, intricatin, in inhibiting the mutagenicity of 2-acetylaminofluorene (B57845) (AAF) in strain TA98 and ethyl methanesulfonate (B1217627) (EMS) in strain TA100. nih.govacs.org This was one of the first demonstrations of antimutagenic activity within the homoisoflavone class of compounds. nih.gov

Antioxidant Activity

Intricatinol exhibits significant antioxidant properties, contributing to its potential health benefits. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Intricatinol's antioxidant activity has been evaluated using various in vitro assays. It has shown the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. nih.govresearchgate.net The DPPH assay is a common method used to assess the ability of a compound to act as a hydrogen donor, a key mechanism of antioxidant action. mdpi.com Additionally, Intricatinol has demonstrated scavenging activity against superoxide (B77818) anion radicals. nih.govphytopharmajournal.com Superoxide is a biologically important reactive oxygen species, and its scavenging is crucial for preventing cellular damage. phytopharmajournal.com

Comparative studies have provided insights into the antioxidant potency of Intricatinol. In one study, Intricatinol showed moderate antioxidant activity against both DPPH and superoxide radicals. researchgate.net Another study comparing it with other homoisoflavonoids found that a synthetic analog of Intricatinol displayed excellent activity in both DPPH and superoxide scavenging methods. nih.gov When evaluated alongside other compounds isolated from Caesalpinia digyna, Intricatinol exhibited mild to moderate free radical scavenging effects against DPPH and ABTS radicals. researchgate.net

Antifeedant and Ovicidal Activity (e.g., against Tuta absoluta)

Intricatinol has been identified as having antifeedant and ovicidal properties against the tomato leafminer, Tuta absoluta. icipe.orgnih.govtandfonline.comresearchgate.netresearchgate.net34.250.91afribary.comafribary.com34.250.91 This pest is a significant threat to tomato production worldwide. 34.250.91irac-online.org In a bioassay-guided isolation from Caesalpinia welwitschiana, Intricatinol was one of the compounds that showed these protective activities. icipe.orgnih.govtandfonline.comresearchgate.netresearchgate.net34.250.91afribary.comafribary.com The activity of Intricatinol and other isolated compounds was comparable to that of azadirachtin, a well-known natural insecticide, at certain concentrations. icipe.orgnih.govresearchgate.netafribary.com34.250.91

Other Biological Activities

Beyond its antimutagenic, antioxidant, and insecticidal properties, Intricatinol has been reported to possess a range of other biological activities.

Antiviral: Some studies have indicated that Intricatinol possesses antiviral properties. researchgate.netresearchgate.netresearchgate.net Homoisoflavonoids, in general, have been investigated for their potential antiviral effects. researchgate.netmdpi.com

Hypoglycemic and Hypolipidemic: Intricatinol has been shown to have hypoglycemic and hypolipidemic activity. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net These effects suggest its potential role in managing blood sugar and lipid levels.

Antimicrobial and Antifungal: Research has demonstrated that Intricatinol exhibits inhibitory effects against certain bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, Beta streptococcus, and Aeruginosus bacillus. nih.govresearchgate.net Homoisoflavonoids as a class have been recognized for their antimicrobial and antifungal activities. thieme-connect.deresearchgate.net

Advanced Analytical and Computational Investigations

Chromatographic Separations for Purity and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of Intricatinol from complex plant extracts. nih.govpakbs.org Researchers have developed and validated HPLC methods to ensure the purity of isolated Intricatinol and to quantify its presence in various sources, such as the roots of Caesalpinia species. researchgate.netmdpi.com

One detailed study focused on analyzing homoisoflavonoids from Caesalpinia digyna roots using HPLC-ESI-MS and a validated HPLC method. researchgate.net The separation was achieved on a C18 Symmetry column with a gradient mobile phase composed of methanol (B129727) and water containing 0.1% acetic acid, with detection at 330 nm. researchgate.net This method demonstrated good linearity and precision for the quantification of Intricatinol and related compounds. researchgate.net The validation parameters from this study underscore the method's reliability for quality control. researchgate.net For instance, the limit of detection (LOD) for Intricatinol was determined to be 1.00 ng/mL, and the limit of quantification (LOQ) was 5.55 ng/mL. researchgate.net

Preparative HPLC has also been employed to isolate Intricatinol. A study utilized a Waters HPLC system with an XTerra® preparative RP-18 column to separate homoisoflavonoid isomers, including Intricatinol. researchgate.net Furthermore, HPLC analysis has been used to identify Intricatinol as a chemical constituent in plants like Caesalpinia millettii and Caesalpinia crista. nih.govpakbs.org

| Parameter | Value | Reference |

|---|---|---|

| Linearity (r²) | ≥0.998 | researchgate.net |

| Limit of Detection (LOD) | 1.00 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 5.55 ng/mL | researchgate.net |

| Recovery | 99.3-104.5% | researchgate.net |

| Intra-day Precision (%RSD) | 2.11 - 2.42 | researchgate.net |

| Inter-day Precision (%RSD) | 2.65 | researchgate.net |

Computational Modeling and Molecular Simulations

Computational studies, including molecular docking and in silico predictions, have been instrumental in exploring the potential biological targets and activities of Intricatinol without the need for extensive laboratory screening.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to identify potential protein targets for Intricatinol and to understand its binding mechanism at a molecular level.

In one study, Intricatinol was docked against key enzymes involved in the inflammatory pathway, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov The results indicated that Intricatinol exhibited significant binding affinity for these targets, suggesting a potential anti-inflammatory action. nih.govresearchgate.net The binding interactions were stabilized by hydrogen bonds with key amino acid residues in the active sites of the enzymes. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| COX-1 | -9.10 | nih.gov |

| COX-2 | -9.50 | nih.gov |

| mPGES-1 | -8.80 | nih.gov |

Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given compound based on its structure. nih.gov Such in silico tools have been applied to compounds isolated from Caesalpinia digyna, including Intricatinol. researchgate.netresearchgate.net These predictions help to guide further experimental research by highlighting the most probable biological effects. researchgate.net For Intricatinol, these computational predictions can suggest a spectrum of activities, such as antioxidant or anti-inflammatory properties, which can then be prioritized for in vitro or in vivo validation. researchgate.netresearchgate.net

The interaction of small molecules with macromolecules like DNA is a critical area of study in drug discovery. ias.ac.in Computational studies, particularly molecular docking, can elucidate how a compound might bind to DNA. mdpi.com While specific computational studies focusing exclusively on the interaction between Intricatinol and DNA are not widely documented, research on related flavonoid and homoisoflavonoid analogues provides a framework for understanding such potential interactions. mdpi.comnih.gov These studies often reveal that small molecules can bind to the minor groove of DNA, stabilized by hydrogen bonding and van der Waals forces. ias.ac.in Given that Intricatinol belongs to the 3-arylidene flavanone (B1672756) subclass of homoisoflavonoids, it shares structural similarities with compounds that have been computationally modeled for their DNA binding capabilities. nih.gov Such studies are crucial for understanding mechanisms of action, especially for potential anticancer or antimutagenic activities. tmc.edu

Future Research Trajectories and Translational Implications

Identification of Novel Molecular Targets

While preliminary studies have shed light on some of Intricatinol's biological effects, a comprehensive understanding of its molecular interactions is still emerging. Future research will be critical in identifying the full spectrum of its molecular targets to elucidate its mechanisms of action.

Initial research indicates that Intricatinol exerts its anticancer effects, at least in part, by modulating specific signaling pathways. In human non-small cell lung carcinoma cells, Intricatinol has been shown to synergistically enhance the cytotoxicity of the chemotherapy drug cisplatin (B142131). nih.govsci-hub.se This effect is mediated through the p38 MAPK/p53 signaling pathway, suggesting that key proteins within this cascade are potential molecular targets. nih.govmdpi.comiitr.res.in

Furthermore, molecular docking studies have predicted that Intricatinol can bind to enzymes involved in inflammation, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov These computational findings require experimental validation to confirm whether direct inhibition of these enzymes is a primary mechanism for Intricatinol's reported anti-inflammatory activity. taylorfrancis.com The compound has also demonstrated inhibitory effects against various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, indicating that specific bacterial enzymes or proteins essential for survival could be additional molecular targets. biocrick.com Identifying these precise targets is a key area for future investigation.

Design and Optimization of Analogs for Enhanced Efficacy

The chemical structure of Intricatinol serves as a valuable scaffold for medicinal chemistry efforts aimed at creating analogs with improved therapeutic properties. The synthesis of Intricatinol has been successfully achieved, providing a platform for the rational design and generation of new, related compounds. nih.gov

A study detailing the synthesis of Intricatinol also reported the creation of two analogs. nih.gov One of these synthetic analogs, 7,8-dihydroxy-3-[(3,4-dihydroxyphenyl)methylene]chroman-4-one, exhibited superior antioxidant activity compared to the parent compound when tested using superoxide (B77818) (NBT) and DPPH free radical scavenging methods. nih.gov This finding underscores the potential for structural modification to enhance a desired biological activity.

Future strategies will likely focus on creating a portfolio of Intricatinol analogs. By systematically altering functional groups on the chromanone core and the benzylidene substituent, researchers can explore the structure-activity relationships (SAR) for its various biological effects, such as anticancer, antioxidant, and antimicrobial activities. This optimization process aims to develop new molecules with increased potency, better selectivity, and more favorable pharmacokinetic profiles, paving the way for potential clinical development. design-reuse.comsemiengineering.com

Exploration of Biosynthetic Engineering for Sustainable Production

The isolation of Intricatinol from natural plant sources can be limited by geographical availability, plant growth rates, and extraction yields. thegoodscentscompany.com To ensure a stable and scalable supply for research and potential commercialization, exploring alternative production methods is essential. Biosynthetic engineering offers a promising avenue for the sustainable production of Intricatinol and its precursors.

Homoisoflavonoids are biosynthetically derived from chalcones, which are common precursors in the flavonoid pathway. researchgate.net Understanding the specific enzymatic steps that convert these chalcone (B49325) precursors into the characteristic homoisoflavonoid structure of Intricatinol is a fundamental prerequisite. Research into the biosynthetic pathways of related compounds can provide clues to the enzymes involved. escholarship.org

Future work could focus on identifying and characterizing the specific genes and enzymes from Intricatinol-producing plants that are responsible for its synthesis. Once identified, these genes could be transferred into microbial hosts, such as E. coli or Saccharomyces cerevisiae, or into faster-growing plant systems. These engineered organisms could then be cultivated in controlled bioreactors to produce Intricatinol in a more reliable, cost-effective, and sustainable manner, independent of the original plant source.

Integration into Comprehensive Phytochemical Compound Libraries

The discovery of novel therapeutic agents is increasingly driven by high-throughput screening of large chemical libraries. vipergen.com Integrating Intricatinol and its synthesized analogs into comprehensive phytochemical compound libraries is a crucial step for facilitating its broader evaluation against a wide array of biological targets.

Phytochemical libraries are curated collections of purified natural products used to identify lead compounds in drug discovery programs. prestwickchemical.comnih.gov These libraries, such as the IMPPAT database for Indian medicinal plants and commercial collections, serve as a rich resource for identifying molecules with potential therapeutic value. prestwickchemical.comimsc.res.in Intricatinol, with its documented bioactivities, is a prime candidate for inclusion in such collections.

By adding Intricatinol to these screening libraries, it can be systematically tested in hundreds or thousands of biological assays. This approach maximizes the opportunity to uncover novel activities and molecular targets that may not have been predicted, potentially revealing new therapeutic applications for the compound. Furthermore, its presence in these libraries makes it accessible to a wider research community, fostering new collaborations and accelerating the pace of discovery. vipergen.com

Q & A

Q. Q1: What are the established methodologies for synthesizing and characterizing Intricatinol, and how can researchers optimize reaction conditions to improve yield?

Answer : Intricatinol synthesis typically follows multi-step organic pathways, including [describe hypothetical steps, e.g., "cross-coupling reactions or enzymatic catalysis"]. Key characterization methods involve:

- Spectroscopic Analysis : NMR (¹H/¹³C) and FT-IR for structural confirmation .

- Chromatographic Purity Checks : HPLC or GC-MS to quantify yield and identify byproducts.

- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and optimize conditions (e.g., solvent polarity, temperature) .

For yield optimization, employ a fractional factorial design to test variables like catalyst loading or reaction time, followed by ANOVA to identify significant factors .

Q. Q2: How can researchers design a robust hypothesis-driven study to evaluate Intricatinol’s therapeutic potential in vitro?

Answer : Use the PICOT framework to structure the hypothesis:

- Population : Specific cell lines (e.g., cancer vs. normal cells).

- Intervention : Intricatinol dosage ranges (IC₅₀ determination).

- Comparison : Positive controls (e.g., cisplatin for cytotoxicity).

- Outcome : Metrics like apoptosis rates or ROS generation.

- Time : Exposure duration (24–72 hours).

Incorporate dose-response curves and triplicate experiments to ensure reproducibility. Pre-register protocols to mitigate bias .

Advanced Research Questions

Q. Q3: How should researchers resolve contradictions in published data on Intricatinol’s mechanism of action (e.g., conflicting reports on its kinase inhibition vs. epigenetic modulation)?

Answer : Follow a three-step analytical framework :

Systematic Review : Meta-analyze existing studies to identify variables causing discrepancies (e.g., assay type, compound purity) .

Experimental Replication : Reproduce key studies under standardized conditions (e.g., uniform cell culture media, same batch of Intricatinol).

Mechanistic Profiling : Use orthogonal assays (e.g., kinome-wide screening vs. ChIP-seq for histone modifications) to validate targets .

Example Table for Data Reconciliation:

| Study | Assay Type | Target Identified | Dosage (μM) | Contradiction Source |

|---|---|---|---|---|

| A | Kinase Assay | PI3Kα | 10 | Buffer pH variation |

| B | RNA-seq | HDAC3 | 5 | Off-target effects |

Q. Q4: What advanced computational strategies can elucidate Intricatinol’s structure-activity relationships (SAR) for rational drug design?

Answer :

- Molecular Dynamics (MD) Simulations : Simulate Intricatinol-protein binding under physiological conditions (e.g., solvation effects) .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

- AI-Driven Scaffold Hopping : Use generative adversarial networks (GANs) to propose derivatives with improved affinity .

Q. Q5: How can researchers design a longitudinal in vivo study to assess Intricatinol’s chronic toxicity while controlling for interspecies variability?

Answer :

- Species Selection : Use ≥2 models (e.g., rodents and zebrafish) to cross-validate findings .

- Endpoint Design : Include histopathology, serum biomarkers (ALT/AST), and behavioral assays.

- Statistical Power : Calculate sample size using G*Power to ensure detection of ≥20% effect size (α=0.05, β=0.2) .

- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and randomization .

Methodological Pitfalls and Solutions

Q. Q6: What are common errors in interpreting Intricatinol’s pharmacokinetic (PK) data, and how can they be mitigated?

Answer :

Q. Q7: How can researchers validate Intricatinol’s target engagement in complex biological systems?

Answer :

- Chemical Proteomics : Use affinity-based probes (e.g., photoaffinity labeling) to pull down bound proteins .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stability shifts of target proteins post-treatment .

Data Reporting and Reproducibility

Q. Q8: What minimal data standards should be included in publications to ensure reproducibility of Intricatinol studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.